Cas no 32601-93-7 (6-Chloro-2-(iodomethyl)quinoxaline)
6-Chloro-2-(iodomethyl)quinoxaline Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-(iodomethyl)quinoxaline
- 32601-93-7
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- Inchi: 1S/C9H6ClIN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2
- InChI Key: CLNMJLPJVRHTRE-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Cl)=CC=2)N=CC=1CI
Computed Properties
- Exact Mass: 303.92642Da
- Monoisotopic Mass: 303.92642Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 25.8Ų
6-Chloro-2-(iodomethyl)quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038760-1g |
6-Chloro-2-(iodomethyl)quinoxaline |
32601-93-7 | 95% | 1g |
$657.20 | 2023-09-02 | |
| Chemenu | CM141751-1g |
6-chloro-2-(iodomethyl)quinoxaline |
32601-93-7 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM141751-1g |
6-chloro-2-(iodomethyl)quinoxaline |
32601-93-7 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733302-1g |
6-Chloro-2-(iodomethyl)quinoxaline |
32601-93-7 | 98% | 1g |
¥5469.00 | 2024-08-02 | |
| Crysdot LLC | CD11144968-1g |
6-Chloro-2-(iodomethyl)quinoxaline |
32601-93-7 | 95+% | 1g |
$762 | 2024-07-15 |
6-Chloro-2-(iodomethyl)quinoxaline Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 6-Chloro-2-(iodomethyl)quinoxaline
6-Chloro-2-(iodomethyl)quinoxaline: A Comprehensive Overview
6-Chloro-2-(iodomethyl)quinoxaline (CAS No. 32601-93-7) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound belongs to the quinoxaline family, which is a class of heterocyclic aromatic compounds known for their unique electronic properties and structural versatility. The presence of chlorine and iodomethyl substituents at specific positions on the quinoxaline ring imparts distinct chemical and physical characteristics, making it a valuable molecule for various applications.
The synthesis of 6-Chloro-2-(iodomethyl)quinoxaline involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. The starting materials typically include chlorinated aromatic compounds and iodomethane derivatives, which are subjected to nucleophilic substitution or coupling reactions under controlled conditions. Recent advancements in catalytic methods and transition metal-mediated processes have significantly improved the yield and purity of this compound, making it more accessible for research and industrial applications.
One of the most promising applications of 6-Chloro-2-(iodomethyl)quinoxaline lies in its potential as a building block for drug discovery. Quinoxaline derivatives have been extensively studied for their anti-inflammatory, antitumor, and antimicrobial activities. The introduction of chlorine and iodomethyl groups enhances the compound's pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug design. Recent studies have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in cancer cell proliferation, suggesting its potential as a lead compound for anticancer therapies.
In addition to its medicinal applications, 6-Chloro-2-(iodomethyl)quinoxaline has shown promise in materials science. Its rigid planar structure and conjugated π-system make it an ideal candidate for use in organic electronics. Researchers have explored its application as a component in light-emitting diodes (LEDs) and photovoltaic devices, where its electronic properties contribute to efficient charge transport and emission characteristics. Furthermore, the compound's ability to form stable metal complexes has opened new avenues for its use in catalysis and sensing technologies.
The structural uniqueness of 6-Chloro-2-(iodomethyl)quinoxaline also makes it a valuable intermediate in the synthesis of more complex molecules. Its reactivity under various conditions allows chemists to incorporate it into larger frameworks, enabling the creation of novel materials with tailored properties. For instance, recent work has focused on using this compound as a precursor for constructing two-dimensional covalent organic frameworks (COFs), which have potential applications in gas storage, catalysis, and energy conversion.
From an environmental perspective, understanding the fate and behavior of 6-Chloro-2-(iodomethyl)quinoxaline in natural systems is crucial for assessing its safety and sustainability. Studies have shown that the compound undergoes slow degradation under aerobic conditions, primarily through hydrolysis and oxidation pathways. However, further research is needed to evaluate its potential impact on aquatic ecosystems and develop strategies for minimizing environmental risks associated with its production and use.
In conclusion, 6-Chloro-2-(iodomethyl)quinoxaline (CAS No. 32601-93-7) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key molecule for future innovations in medicine, materials science, and beyond. As research continues to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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